5-Iodo-2-methoxy-3-methylpyridine

Description

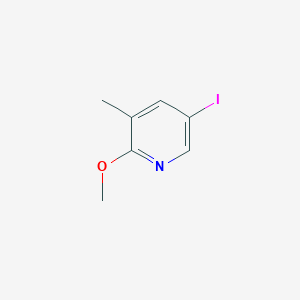

5-Iodo-2-methoxy-3-methylpyridine (CAS: 207234-02-4) is a pyridine derivative with a molecular formula of C₇H₈INO and a molecular weight of 249.05 g/mol . Its structure features a pyridine ring substituted at three positions:

- Methoxy group (-OCH₃) at position 2,

- Methyl group (-CH₃) at position 3,

- Iodo group (-I) at position 5.

Its electronic and steric properties are influenced by the electron-withdrawing methoxy group and the bulky iodo substituent.

Properties

IUPAC Name |

5-iodo-2-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFSHHNPEBUFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the iodination of 2-methoxy-3-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methoxy-3-methylpyridine is reacted with an aryl or alkyl iodide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes, ketones, or carboxylic acids. Reduction reactions can also be performed to modify the functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under appropriate conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines with different functional groups.

Cross-Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.

Oxidation and Reduction Reactions: Products include aldehydes, ketones, carboxylic acids, alcohols, and alkanes.

Scientific Research Applications

5-Iodo-2-methoxy-3-methylpyridine has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes. Its derivatives can act as enzyme inhibitors or receptor ligands.

Medicine: It is involved in the synthesis of potential drug candidates for treating various diseases, including cancer, infections, and neurological disorders.

Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The compound’s reactivity in cross-coupling reactions is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 3-Iodo-2-methoxy-5-methylpyridine

- Structure : Iodo at position 3, methoxy at 2, methyl at 5.

- Key differences : Altered substituent positions alter steric and electronic effects. The iodo group at position 3 may hinder nucleophilic attacks compared to the 5-iodo analog .

- Applications : Positional isomerism affects reactivity in catalytic reactions.

(b) 3-Iodo-5-methoxypyridine

Halogen-Substituted Analogs

(a) 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine

- Structure : Chloro at 5, dimethoxymethyl at 3, iodo at 4, methoxy at 2.

- Key differences : Additional chloro and dimethoxymethyl groups increase molecular complexity and steric hindrance. The dimethoxymethyl group may enhance solubility in polar solvents .

- Applications: Potential use in multi-step synthesis due to multiple reactive sites.

(b) 2,5-Dichloro-6-iodo-3-methoxypyridine

- Structure : Dichloro at 2 and 5, iodo at 6, methoxy at 3.

Functional Group Variants

(a) 5-Iodo-3-methyl-2-(methylthio)pyridine

- Structure : Methylthio (-SCH₃) at position 2 instead of methoxy.

- Key differences: The methylthio group is a stronger electron donor than methoxy, altering the ring’s electronic properties. This may enhance nucleophilic substitution reactivity at the iodo position .

- Applications : Useful in sulfur-containing ligand design.

(b) 3-(Dimethoxymethyl)-5-methoxypyridine

- Structure : Dimethoxymethyl (-CH(OCH₃)₂) at position 3, methoxy at 5.

Regiochemical Variants

(a) 3-Iodo-4-methoxypyridine

- Structure : Iodo at 3, methoxy at 4.

- Key differences : Proximity of methoxy and iodo groups (positions 3 and 4) creates unique electronic effects, possibly enhancing intramolecular interactions .

(b) 2-Iodo-3-methoxypyridine

- Structure : Iodo at 2, methoxy at 3.

- Key differences : The iodo group at position 2 may direct electrophilic substitution to position 5 or 6, differing from the 5-iodo analog’s reactivity .

Biological Activity

5-Iodo-2-methoxy-3-methylpyridine (CAS No. 234107-95-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_8H_8N_2O

- Molecular Weight: 180.16 g/mol

- Structural Features:

- Iodine atom at the 5-position, which can enhance biological activity.

- Methoxy group at the 2-position, contributing to hydrophobic interactions.

- Methyl group at the 3-position, influencing steric properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways relevant to disease processes.

- Receptor Binding: The iodine and methoxy groups may enhance binding affinity to certain receptors, potentially modulating signal transduction pathways.

Biological Activity Overview

Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 0.69 μM against HeLa cells, indicating strong antiproliferative effects. This suggests that modifications in the structure can lead to improved efficacy against various cancer types.

Antimicrobial Properties

Research has shown that compounds similar to this compound often exhibit enhanced antibacterial activity. A review highlighted that β-amino acid derivatives frequently display significant antibacterial effects, suggesting that structural modifications can improve efficacy against microbial pathogens.

Future Directions

The ongoing research into the biological activities of this compound indicates its potential as a therapeutic agent in various fields, including oncology and infectious diseases. Further studies are needed to elucidate its precise mechanisms of action and optimize its pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.